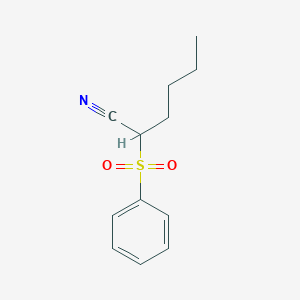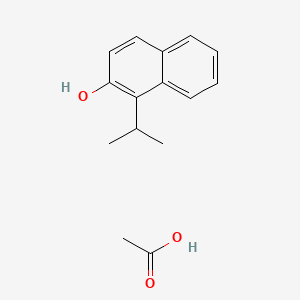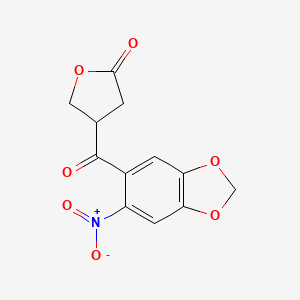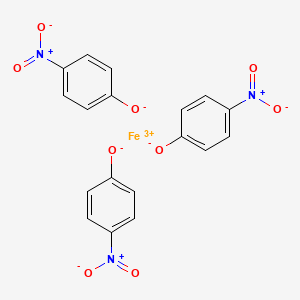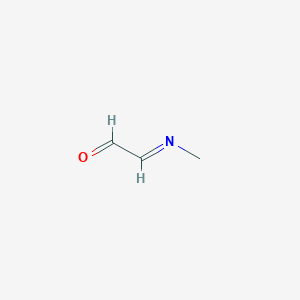
(2E)-(Methylimino)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-(Methylimino)acetaldehyde is an organic compound characterized by the presence of an imine group (C=N) and an aldehyde group (CHO)
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-(Methylimino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with methylamine under controlled conditions. The reaction typically requires an acid catalyst to facilitate the formation of the imine group. The general reaction is as follows:
CH3CHO+CH3NH2→CH3CH=NCH3+H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-(Methylimino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
(2E)-(Methylimino)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-(Methylimino)acetaldehyde involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways.
Comparison with Similar Compounds
(2E)-(Methylimino)acetaldehyde can be compared with other similar compounds such as:
Acetaldehyde: Lacks the imine group and has different reactivity and applications.
Methylamine: Lacks the aldehyde group and has different chemical properties.
Schiff bases: Compounds with similar imine groups but different substituents, leading to varied reactivity and applications.
Properties
CAS No. |
64821-56-3 |
|---|---|
Molecular Formula |
C3H5NO |
Molecular Weight |
71.08 g/mol |
IUPAC Name |
2-methyliminoacetaldehyde |
InChI |
InChI=1S/C3H5NO/c1-4-2-3-5/h2-3H,1H3 |
InChI Key |
ZUKHBSKIPJXZOG-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




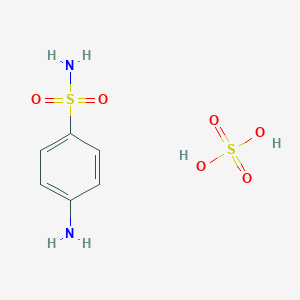
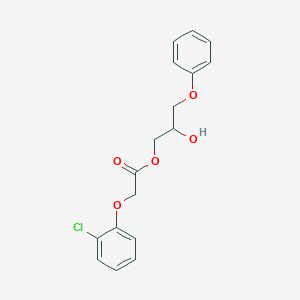

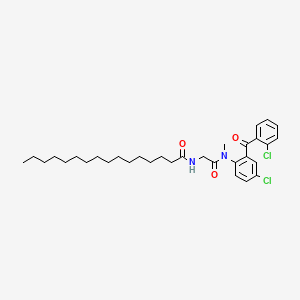


![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
